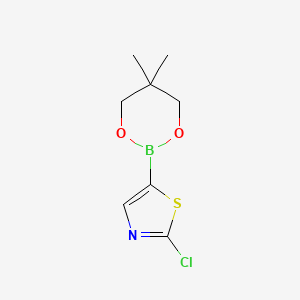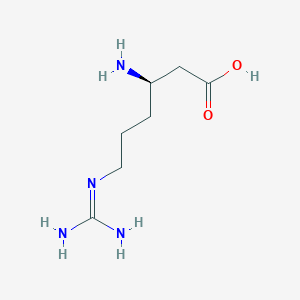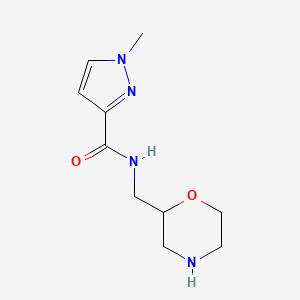
(2S)-6-hydroxypiperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-6-hydroxypiperidine-2-carboxylic acid: is an organic compound that belongs to the class of piperidine carboxylic acids It is characterized by the presence of a hydroxyl group at the 6th position and a carboxylic acid group at the 2nd position on the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-6-hydroxypiperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Carboxylation: The carboxylic acid group at the 2nd position can be introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents like carbon monoxide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2S)-6-hydroxypiperidine-2-carboxylic acid can undergo oxidation reactions, where the hydroxyl group may be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, such as the corresponding alcohol or amine.
Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups, leading to the formation of esters, amides, or other functionalized derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines, acid chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Esters, amides.
Applications De Recherche Scientifique
Chemistry:
Catalysis: (2S)-6-hydroxypiperidine-2-carboxylic acid can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Medicine:
Pharmaceuticals: Due to its structural features, this compound can serve as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S)-6-hydroxypiperidine-2-carboxylic acid depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the enzyme or biological system being studied.
Comparaison Avec Des Composés Similaires
- (2S)-2-hydroxy-6-methylpiperidine-2-carboxylic acid
- (2S)-6-hydroxy-2-aminopiperidine
Comparison:
- Structural Differences: The presence of different substituents (e.g., methyl, amino) at various positions on the piperidine ring can significantly alter the chemical and biological properties of these compounds.
- Uniqueness: (2S)-6-hydroxypiperidine-2-carboxylic acid is unique due to its specific combination of hydroxyl and carboxyl groups, which confer distinct reactivity and potential applications.
Propriétés
Formule moléculaire |
C6H11NO3 |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
(2S)-6-hydroxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-5-3-1-2-4(7-5)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5?/m0/s1 |
Clé InChI |
FTIOHNXBELIKRK-ROLXFIACSA-N |
SMILES isomérique |
C1C[C@H](NC(C1)O)C(=O)O |
SMILES canonique |
C1CC(NC(C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B15221075.png)
![N-Isopropylspiro[3.4]octan-2-amine](/img/structure/B15221079.png)

![Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate](/img/structure/B15221094.png)



![2,6-Dibromodibenzo[b,d]thiophene](/img/structure/B15221123.png)

![(R)-9-Bromo-10-chloro-7-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B15221130.png)



![tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate](/img/structure/B15221168.png)
